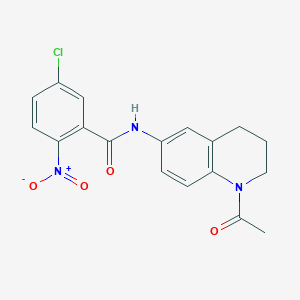

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide

描述

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-chloro-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-14(5-7-16(12)21)20-18(24)15-10-13(19)4-6-17(15)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLRAQAENFYXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-acetyl-1,2,3,4-tetrahydroquinoline, which is then reacted with 5-chloro-2-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted benzamides.

科学研究应用

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug development for various therapeutic areas.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Structural Features and Target Engagement The target compound shares a THQ core with QOD but replaces the ethanediamide linker and benzodioxole group with a 5-chloro-2-nitrobenzamide moiety. ICD utilizes an indole-carboxamide scaffold with a biphenyl group, favoring hydrophobic interactions. In contrast, the target compound’s nitro group may engage in hydrogen bonding or π-stacking, offering divergent binding modes .

Physicochemical Properties

- The target compound likely has a higher logP than QOD and ICD due to the nitro and chloro substituents, which increase lipophilicity. This could enhance membrane permeability but reduce solubility—a common trade-off in drug design .

- Analog 59 in (logP = 6.878) demonstrates that cyanamido substituents drastically increase lipophilicity compared to the target compound, suggesting tunability of physicochemical properties via substituent choice .

Biological Activity

- QOD and ICD exhibit potent dual inhibition of FP-2/FP-3, critical for antimalarial and anticancer applications. The absence of structural data for these compounds limits SAR insights, whereas the target’s nitro group offers a handle for crystallographic studies (e.g., via SHELX-refined structures) .

- Botryospyrone D () shows superior antifungal activity to triadimefon, highlighting the importance of polyketide frameworks. The target compound’s nitro group may confer similar bioactivity through oxidative stress induction .

Synthetic Accessibility

- The synthesis of QOD and ICD involves multi-step coupling reactions, with yields >85% under optimized conditions (e.g., thionyl chloride-mediated activation) . The target compound’s synthesis likely follows analogous pathways, but the nitro group may necessitate protective strategies to prevent side reactions .

Table 2: Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| Target Compound | Tunable electronic properties; rigid core | Potential solubility challenges |

| QOD | High potency; dual inhibition | Lack of structural data for SAR |

| ICD | Broad hydrophobic interactions | Moderate potency compared to QOD |

| Botryospyrone D | Natural product; high antifungal activity | Complex synthesis; limited scalability |

生物活性

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

Structural Features:

- Tetrahydroquinoline Moiety: This core structure is linked to various substituents that contribute to the compound's biological activity.

- Chloro and Nitro Groups: These functional groups are critical for the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities across several domains:

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that bind to DNA, leading to cell death. For example, similar nitro compounds like metronidazole have been shown to be effective against various pathogens by generating toxic radicals upon reduction .

2. Anti-inflammatory Activity

This compound may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. Studies have demonstrated that compounds with nitro groups can modulate inflammatory pathways effectively .

3. Antitumoral Activity

The compound shows promise as an antitumoral agent. Its unique structure allows it to target hypoxic tumor environments effectively. Nitro aromatic compounds often serve as prodrugs that become activated under low oxygen conditions prevalent in tumors . The ability to inhibit angiogenesis and tumor proliferation has been noted in related studies .

The mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Modulation: It can interact with various receptors to influence cellular signaling pathways.

- Gene Expression Alteration: It may alter the expression of genes associated with disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloroindoline Derivatives | Contains chloro functionalities | Often used in anti-cancer studies |

| Quinoline-based Compounds | Nitrogen-containing heterocycles | Known for broad-spectrum antibacterial properties |

| Benzamide Derivatives | Common amide linkage | Varying substituents lead to diverse biological activities |

This compound stands out due to its specific combination of a tetrahydroquinoline core with both chloro and nitro substituents on the aromatic ring, contributing to its distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antimicrobial Efficacy: In vitro studies have shown that derivatives of nitrobenzamides exhibit potent antimicrobial activity against resistant strains of bacteria .

- Anti-inflammatory Effects: Research indicates that certain nitro derivatives can significantly reduce inflammation markers in animal models of arthritis .

- Cancer Research: Investigations into the antitumor potential have revealed that this compound can inhibit tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide, and how can purity be optimized?

- Methodology :

- Step 1 : Reduce 6-nitro-1,2,3,4-tetrahydroquinoline derivatives using catalytic hydrogenation (e.g., 10% Pd/C under H₂) to yield the 6-amino intermediate .

- Step 2 : Acetylate the amine group using acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Step 3 : Couple the acetylated intermediate with 5-chloro-2-nitrobenzoyl chloride via amide bond formation in pyridine or DMF.

- Purity Optimization : Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodology :

- Grow single crystals via slow evaporation from methanol or DCM/hexane mixtures.

- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phase determination .

- Refine with SHELXL (full-matrix least-squares on F²), incorporating hydrogen atoms via riding models and anisotropic displacement parameters for non-H atoms .

- Validate using checkCIF/PLATON to resolve geometric outliers .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled for this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G* level) to simulate NMR chemical shifts. Compare with experimental ¹H/¹³C NMR (500 MHz, DMSO-d₆) to identify discrepancies .

- Investigate tautomerism or dynamic effects (e.g., rotamers) via variable-temperature NMR or NOESY experiments .

- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹) .

Q. What strategies are effective for analyzing its enzyme inhibition mechanism, particularly for dual-target activity?

- Methodology :

- Kinetic Assays : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cysteine proteases) to determine IC₅₀ and inhibition mode (competitive/non-competitive) .

- Molecular Dynamics (MD) Simulations : Employ AMBER or GROMACS to model ligand-protein interactions (e.g., binding to FP-2/FP-3 proteases). Analyze hydrogen bonds, π-π stacking, and hydrophobic contacts over 100-ns trajectories .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., FP-2) to resolve binding modes at 1.8–2.2 Å resolution. Refine using PHENIX and validate with MolProbity .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodology :

- LC-MS/MS Analysis : Use a C18 column (3.5 µm, 2.1 × 50 mm) with ESI+ ionization to detect impurities. Compare fragmentation patterns with synthetic standards .

- Stability Studies : Conduct accelerated degradation (40°C/75% RH for 4 weeks) and monitor via HPLC. Identify hydrolytic pathways (e.g., amide bond cleavage) .

- Process Optimization : Replace pyridine with less toxic bases (e.g., DMAP) or employ flow chemistry to reduce side reactions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。